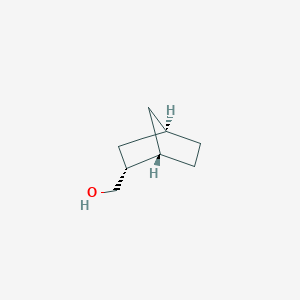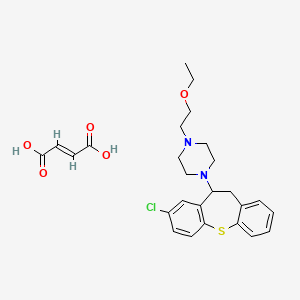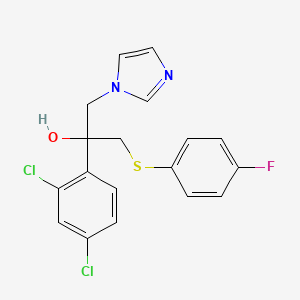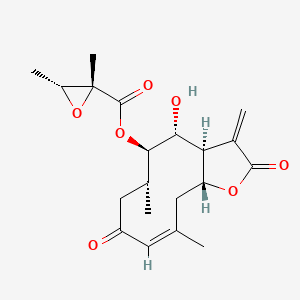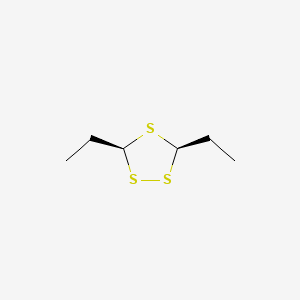
cis-3,5-Diethyl-1,2,4-trithiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-3,5-Diethyl-1,2,4-trithiolane typically involves the reaction of diethyl sulfide with sulfur in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and advanced purification techniques to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: cis-3,5-Diethyl-1,2,4-trithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into simpler sulfur-containing molecules.
Substitution: Substitution reactions can occur at the carbon atoms, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler sulfur-containing molecules.
Substitution: Various derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
cis-3,5-Diethyl-1,2,4-trithiolane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfur-containing heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of cis-3,5-Diethyl-1,2,4-trithiolane involves its interaction with molecular targets and pathways in biological systems. The compound’s sulfur atoms play a crucial role in its reactivity and interactions. It can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to potential biological effects .
Comparación Con Compuestos Similares
- trans-3,5-Diethyl-1,2,4-trithiolane
- 1,2,4-Trithiolane, 3,5-diethyl-
- 3,5-Diethyl-1,2,4-trithiolane, stereoisomer 1
Comparison: cis-3,5-Diethyl-1,2,4-trithiolane is unique due to its specific stereochemistry, which can influence its chemical reactivity and biological activity. Compared to its trans isomer, the cis configuration may result in different physical and chemical properties, making it a distinct compound for various applications .
Propiedades
Número CAS |
38348-25-3 |
|---|---|
Fórmula molecular |
C6H12S3 |
Peso molecular |
180.4 g/mol |
Nombre IUPAC |
(3S,5R)-3,5-diethyl-1,2,4-trithiolane |
InChI |
InChI=1S/C6H12S3/c1-3-5-7-6(4-2)9-8-5/h5-6H,3-4H2,1-2H3/t5-,6+ |
Clave InChI |
WQXXXHMEBYGSBG-OLQVQODUSA-N |
SMILES isomérico |
CC[C@@H]1S[C@@H](SS1)CC |
SMILES canónico |
CCC1SC(SS1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


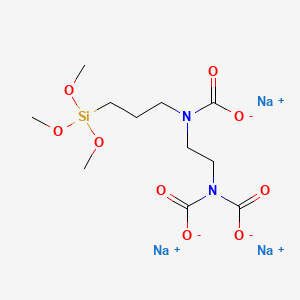
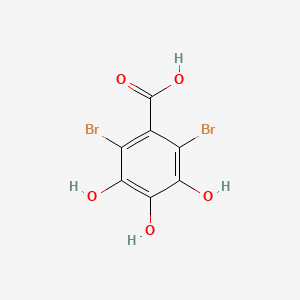

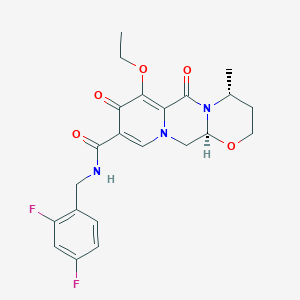
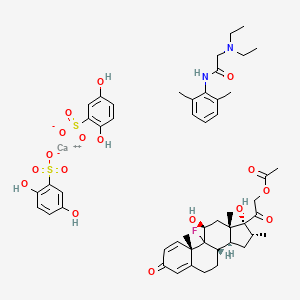
![[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide](/img/structure/B15192403.png)
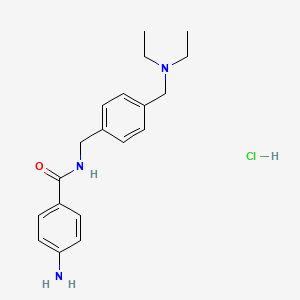
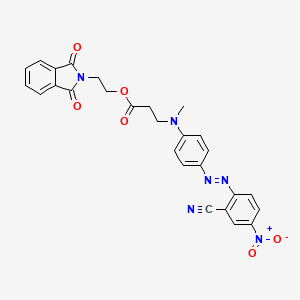
![tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B15192438.png)

